tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C19H28N4O3 and a molecular weight of 360.46 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl ester group and a phenylhydrazono group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate typically involves multiple steps. . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like triethylamine. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects, including its interactions with enzymes and receptors
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylhydrazono group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine ring can interact with various receptors in the central nervous system, modulating their function and leading to potential therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 4-(3-(2-phenylhydrazono)butanoyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of the phenylhydrazono group, leading to different chemical and biological properties.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino group, which can result in different reactivity and biological activity compared to the phenylhydrazono group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 4-[3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-15(20-21-16-8-6-5-7-9-16)14-17(24)22-10-12-23(13-11-22)18(25)26-19(2,3)4/h5-9,21H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUCITNIBJBEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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